molecular formula C13H18O4 B2830677 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid CAS No. 2470438-62-9

9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid

Cat. No.: B2830677
CAS No.: 2470438-62-9
M. Wt: 238.283
InChI Key: WDDINTLYUULEIE-UHFFFAOYSA-N
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Description

9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid: is a complex organic compound characterized by its unique dispiro structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple ring systems and functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Dispiro Structure: This step involves the cyclization of appropriate precursors to form the dispiro framework. Cyclization reactions often require specific catalysts and conditions to ensure the correct formation of the rings.

    Introduction of Functional Groups: The ethoxycarbonyl and carboxylic acid groups are introduced through esterification and carboxylation reactions, respectively. These reactions may involve reagents such as ethyl chloroformate and carbon dioxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.

    Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring consistent quality and safety.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, leading to different derivatives.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Can produce alcohols or alkanes.

    Substitution: Can yield a variety of substituted derivatives with different functional groups.

Scientific Research Applications

9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid: has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds. Its unique structure can be exploited to design molecules with specific biological activities.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules

    Materials Science: Potentially used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but typically include:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modifying their activity.

    Receptor Interaction: It may interact with cellular receptors, triggering specific signaling pathways.

Comparison with Similar Compounds

9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid: can be compared with other dispiro compounds, such as:

    Dispiro[3.1.3.1]decane Derivatives: These compounds have similar ring structures but different functional groups, leading to different reactivities and applications.

    Spiro[4.5]decane Derivatives: These compounds have a different spiro configuration, which can affect their chemical properties and uses.

The uniqueness of This compound lies in its specific combination of ring systems and functional groups, which provide a distinct set of chemical and physical properties.

Properties

IUPAC Name

9-ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-2-17-11(16)9-12(4-3-5-12)13(9)6-8(7-13)10(14)15/h8-9H,2-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDINTLYUULEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2(C13CC(C3)C(=O)O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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